

minimizing off-target effects of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

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Compound of Interest

Compound Name:	1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Cat. No.:	B3028353

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Technical Support Center: 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone

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Welcome to the technical support guide for **1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone**. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance for utilizing this compound effectively in your experiments. Our goal is to help you maximize on-target efficacy while understanding and minimizing potential off-target effects.

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.^{[1][2]} Specifically, a closely related analog, 1-O-acetyl-4R,6S-britannilactone, has been identified as a covalent inhibitor of PDZ binding kinase (PBK), a key regulator in neuroinflammation.^[3] The reactive nature of the α -methylene- γ -lactone moiety, common to many sesquiterpene lactones, is responsible for this covalent interaction but also presents a potential for off-target binding.^{[4][5]} This guide will address these dual aspects to ensure the integrity and reproducibility of your research.

Part 1: Understanding the On-Target Effect: PBK Inhibition

This section focuses on the primary mechanism of action of **1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone**.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone?

The primary target identified for the closely related compound, 1-O-acetyl-4R,6S-britannilactone (herein referred to as AB), is PDZ binding kinase (PBK), also known as T-lymphokine-activated killer cell-originated protein kinase (TOPK).^[3] PBK is a serine/threonine kinase involved in regulating inflammation, particularly neuroinflammation.^[3] Given the structural similarity, it is highly probable that your compound targets PBK through a similar mechanism.

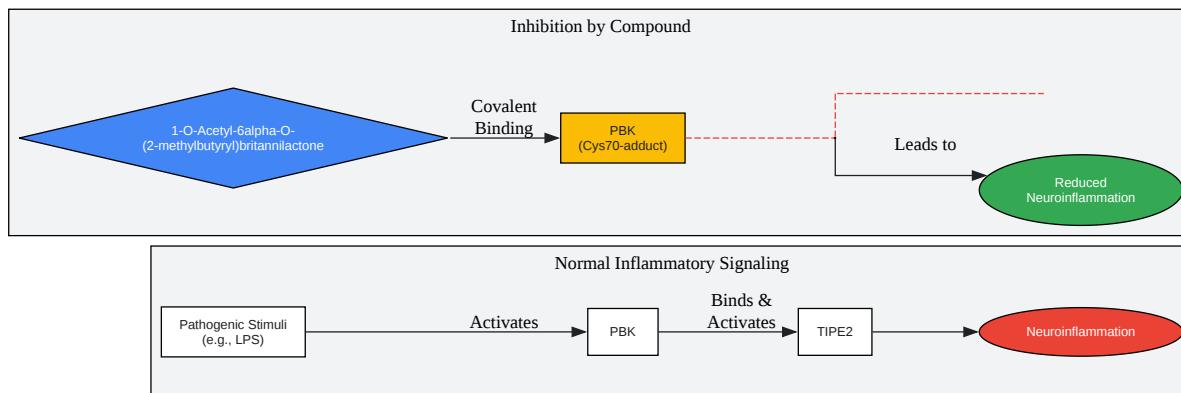
Q2: How does the compound inhibit PBK?

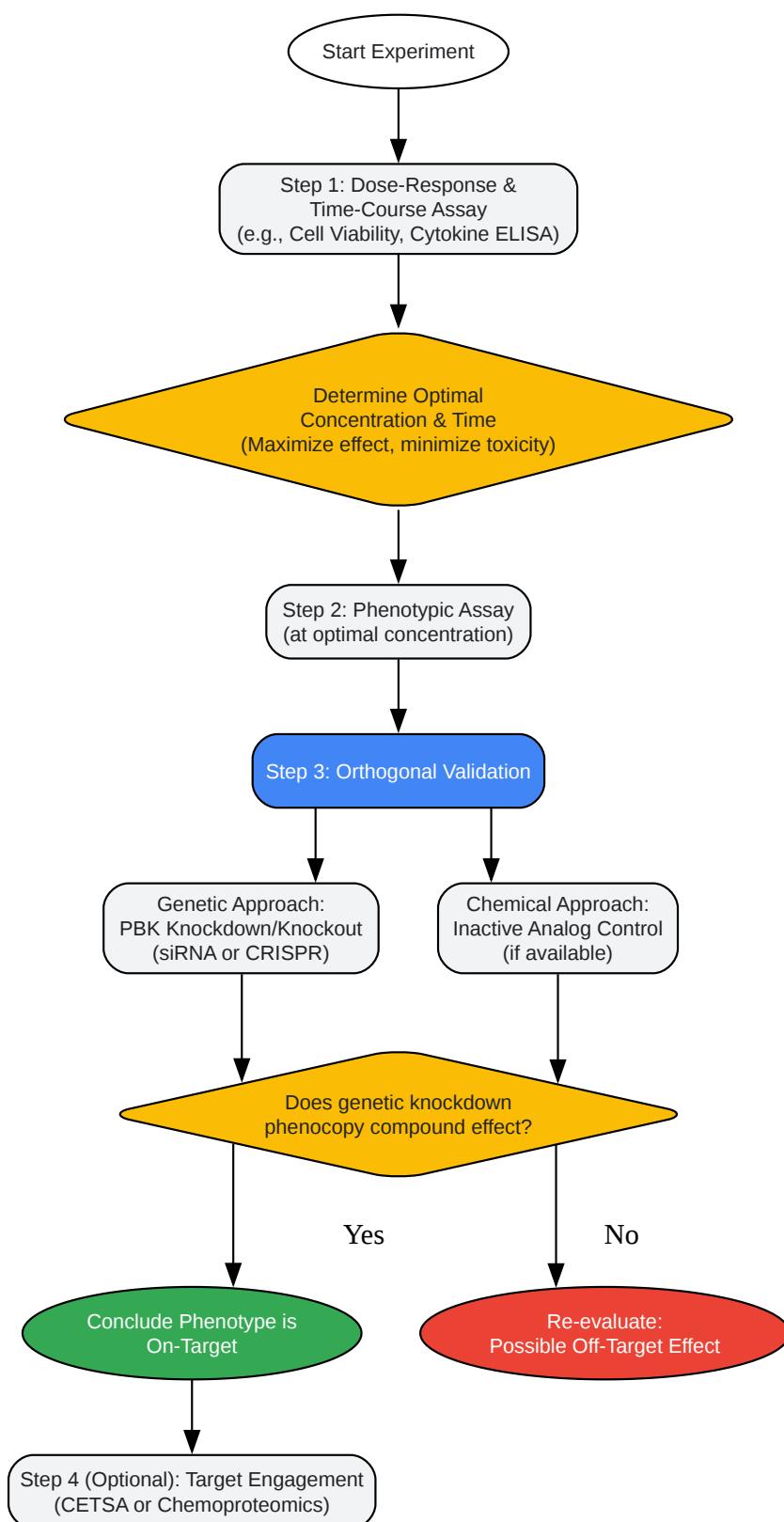
The compound acts as a covalent inhibitor. Research has shown that it forms a covalent bond with a specific cysteine residue (Cys70) within the PBK protein.^[3] This irreversible binding blocks the interaction between PBK and its downstream partner, TIPE2 (tumor necrosis factor-alpha-induced protein 8-like 2), which is a key step in the inflammatory signaling cascade.^[3]

Q3: What is the expected downstream biological outcome of PBK inhibition by this compound?

By disrupting the PBK-TIPE2 interaction, the compound is expected to suppress neuroinflammation.^[3] In experimental models such as lipopolysaccharide (LPS)-stimulated microglia, this would manifest as a reduction in the production of pro-inflammatory cytokines and mediators.

Signaling Pathway Diagram



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